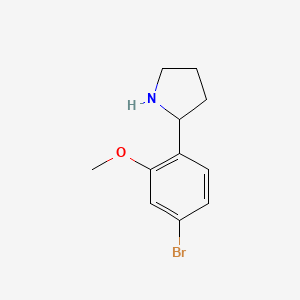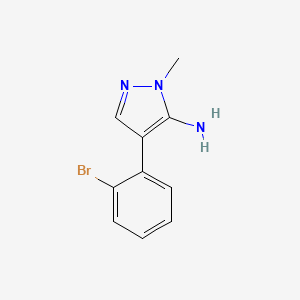
2-(2-Quinolin-3-YL-1H-indol-3-YL)-ethylamine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Quinolin-3-YL-1H-indol-3-YL)-ethylamine monohydrochloride typically involves multi-step organic reactions. The starting materials often include quinoline and indole derivatives, which undergo a series of reactions such as alkylation, cyclization, and amination to form the desired product. The reaction conditions may vary depending on the specific synthetic route, but common conditions include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reagents like sodium hydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations in industrial production include the selection of efficient catalysts, the use of high-purity starting materials, and the implementation of rigorous quality control measures to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Quinolin-3-YL-1H-indol-3-YL)-ethylamine monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline and indole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may involve varying temperatures, pressures, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline and indole derivatives with additional functional groups, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of new compounds with different functional groups attached to the quinoline or indole rings.
Aplicaciones Científicas De Investigación
2-(2-Quinolin-3-YL-1H-indol-3-YL)-ethylamine monohydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and target specific molecular receptors.
Industry: It is used in the development of new materials, such as polymers and dyes, as well as in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Quinolin-3-YL-1H-indol-3-YL)-ethylamine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
2-(2-Quinolin-3-YL-1H-indol-3-YL)-ethylamine monohydrochloride can be compared with other similar compounds, such as:
4-(2-Quinolin-3-yl-1H-indol-3-yl)-butylamine monohydrochloride: This compound has a similar structure but with a butylamine group instead of an ethylamine group. It may exhibit different chemical and biological properties due to the variation in the alkyl chain length.
2-(2-Quinolin-3-yl-1H-indol-3-yl)-methylamine monohydrochloride: This compound has a methylamine group instead of an ethylamine group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of quinoline and indole moieties makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H18ClN3 |
|---|---|
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
2-(2-quinolin-3-yl-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C19H17N3.ClH/c20-10-9-16-15-6-2-4-8-18(15)22-19(16)14-11-13-5-1-3-7-17(13)21-12-14;/h1-8,11-12,22H,9-10,20H2;1H |
Clave InChI |
XDGZVKVEGHSHIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)C3=C(C4=CC=CC=C4N3)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12443626.png)
![N-(2,3-dimethylcyclohexyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12443638.png)







![N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443709.png)


![ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate](/img/structure/B12443719.png)
